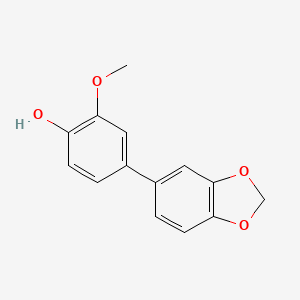
4-(3-Cyano-2-fluorophenyl)-2-methoxyphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Cyano-2-fluorophenyl)-2-methoxyphenol (also known as 2-methoxy-4-(3-cyano-2-fluorophenyl)phenol, or 2-MFCP) is a chemical compound belonging to the phenol family. It is a white crystalline solid with a melting point of around 90 °C and a boiling point of around 200 °C. It is soluble in water, alcohols, and other organic solvents. 2-MFCP is used in a variety of scientific research applications, such as in the synthesis of pharmaceuticals, in the study of biochemical and physiological effects, and in the development of various lab experiments. In
Applications De Recherche Scientifique
2-MFCP has a variety of scientific research applications. It is used in the synthesis of pharmaceuticals, such as anti-inflammatory drugs, and in the development of various lab experiments. It is also used in the study of biochemical and physiological effects, such as its ability to interact with proteins and enzymes, and its potential to modulate gene expression.
Mécanisme D'action
The mechanism of action of 2-MFCP is not yet fully understood. However, it is believed that its interaction with proteins and enzymes is responsible for its ability to modulate gene expression. Additionally, its interaction with other molecules may be responsible for its anti-inflammatory effects.
Biochemical and Physiological Effects
2-MFCP has been shown to interact with proteins and enzymes, and to modulate gene expression. It has been shown to have anti-inflammatory effects, as well as potential anti-tumor activity. Additionally, it has been shown to have an inhibitory effect on the growth of certain bacteria.
Avantages Et Limitations Des Expériences En Laboratoire
2-MFCP has a number of advantages when used in lab experiments. It is relatively easy to synthesize, and it is relatively stable. Additionally, it has a high purity, which makes it ideal for use in many scientific applications. However, it does have some limitations, such as its potential toxicity and its limited solubility in water.
Orientations Futures
There are a number of potential future directions for the use of 2-MFCP in scientific research. These include further research into its mechanism of action, its potential uses in drug synthesis, and its potential applications in the study of biochemical and physiological effects. Additionally, further research into its potential toxicity and its solubility in water could lead to new and improved lab experiments. Finally, further research into its potential anti-tumor activity could lead to new treatments for cancer.
Méthodes De Synthèse
2-MFCP can be synthesized through a two-step reaction involving the condensation of 3-cyano-2-fluorophenylacetic acid and 2-methoxyphenol in the presence of a base, such as sodium hydroxide, followed by a heating step. The reaction yields a white solid product with a purity of around 95%.
Propriétés
IUPAC Name |
2-fluoro-3-(4-hydroxy-3-methoxyphenyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FNO2/c1-18-13-7-9(5-6-12(13)17)11-4-2-3-10(8-16)14(11)15/h2-7,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMHCFPZTIWYNHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC=CC(=C2F)C#N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50685548 |
Source


|
| Record name | 2-Fluoro-4'-hydroxy-3'-methoxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50685548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Cyano-2-fluorophenyl)-2-methoxyphenol | |
CAS RN |
1261996-93-3 |
Source


|
| Record name | 2-Fluoro-4'-hydroxy-3'-methoxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50685548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














